molecular formula C85H89N9O20 B139639 (2S)-2-aminopentanedioic acid;2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol CAS No. 130037-82-0

(2S)-2-aminopentanedioic acid;2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol

Cat. No.: B139639
CAS No.: 130037-82-0
M. Wt: 1556.7 g/mol
InChI Key: CNFRTDPYFRPFIL-OLUGJTGJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-aminopentanedioic acid;2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol is a polymeric compound that combines the unique properties of spiropyran and glutamate. Spiropyrans are photochromic compounds that can switch between two isomeric forms in response to light, temperature, pH, and other stimuli . Glutamate, an amino acid, is known for its role in neurotransmission and various biological processes. The combination of these two components results in a polymer with dynamic and responsive properties, making it suitable for various applications in smart materials, sensors, and biomedical fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-aminopentanedioic acid;2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol typically involves the polymerization of spiropyran derivatives with glutamate monomers. One common method is the use of a condensation reaction between spiropyran carboxylic acid derivatives and glutamate amine groups . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of amide bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale polymerization techniques such as solution polymerization or bulk polymerization. These methods ensure the efficient production of the polymer with controlled molecular weight and desired properties. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process .

Mechanism of Action

The mechanism of action of (2S)-2-aminopentanedioic acid;2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol involves the photoisomerization of the spiropyran moiety. Upon exposure to UV light, the spiropyran unit undergoes a ring-opening reaction to form the merocyanine form, which has different electronic and optical properties . This change can be reversed by exposure to visible light, allowing the polymer to switch between states. The glutamate component provides biocompatibility and functional groups for further modifications .

Properties

CAS No.

130037-82-0

Molecular Formula

C85H89N9O20

Molecular Weight

1556.7 g/mol

IUPAC Name

(2S)-2-aminopentanedioic acid;2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol

InChI

InChI=1S/4C20H20N2O4.C5H9NO4/c4*1-19(2)16-5-3-4-6-17(16)21(11-12-23)20(19)10-9-14-13-15(22(24)25)7-8-18(14)26-20;6-3(5(9)10)1-2-4(7)8/h4*3-10,13,23H,11-12H2,1-2H3;3H,1-2,6H2,(H,7,8)(H,9,10)/t;;;;3-/m....0/s1

InChI Key

CNFRTDPYFRPFIL-OLUGJTGJSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.C(CC(=O)O)[C@@H](C(=O)O)N

SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.C(CC(=O)O)C(C(=O)O)N

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.C(CC(=O)O)C(C(=O)O)N

Synonyms

poly(spiropyran-glutamate)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.